
2,5-Dibutylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibutylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where two butyl groups are attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dibutylaniline can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation methods but on a larger scale. The process involves the continuous addition of aniline and butyl halides to a reactor containing a base. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibutylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,5-Dibutylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a model compound in biochemical assays.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers.
Mécanisme D'action
The mechanism of action of 2,5-Dibutylaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved include the inhibition of enzyme activity, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A derivative of aniline with two methyl groups attached to the nitrogen atom.
N,N-Diethylaniline: A derivative of aniline with two ethyl groups attached to the nitrogen atom.
N,N-Dibutylaniline: A derivative of aniline with two butyl groups attached to the nitrogen atom.
Uniqueness
2,5-Dibutylaniline is unique due to its specific substitution pattern and the presence of butyl groups, which impart distinct chemical and physical properties compared to other aniline derivatives. Its larger alkyl groups make it more hydrophobic and influence its reactivity in chemical reactions.
Propriétés
Numéro CAS |
78210-23-8 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2,5-dibutylaniline |
InChI |
InChI=1S/C14H23N/c1-3-5-7-12-9-10-13(8-6-4-2)14(15)11-12/h9-11H,3-8,15H2,1-2H3 |
Clé InChI |
ZYQPWICOSRDSLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C=C1)CCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



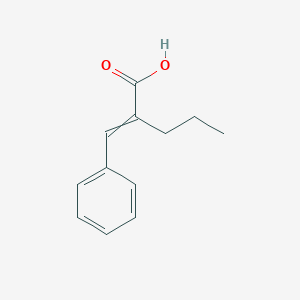
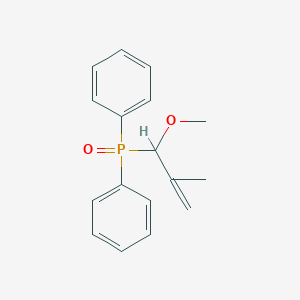
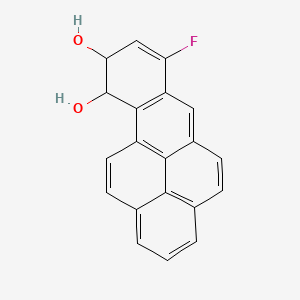
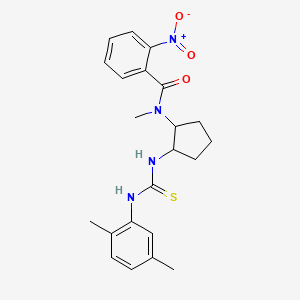
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
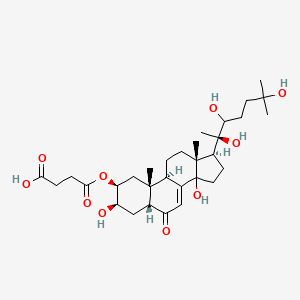
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)
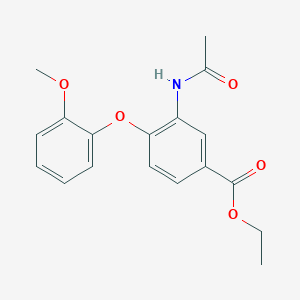
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
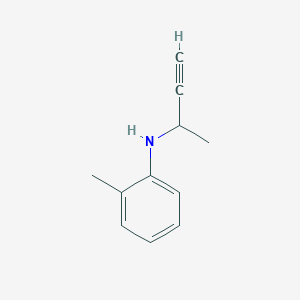
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)

